molecular formula C18H33NO2SSn B14021222 Ethyl 2-(tributylstannyl)thiazole-4-carboxylate

Ethyl 2-(tributylstannyl)thiazole-4-carboxylate

Cat. No.: B14021222
M. Wt: 446.2 g/mol
InChI Key: NFWFYRMBJKQPBM-UHFFFAOYSA-N
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Description

Ethyl 2-(tributylstannyl)thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a tributylstannyl group at the 2-position of the thiazole ring

Preparation Methods

The synthesis of ethyl 2-(tributylstannyl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. The reaction conditions often include the use of a palladium catalyst, such as palladium(0) or palladium(II) complexes, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .

Chemical Reactions Analysis

Ethyl 2-(tributylstannyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include halides, such as bromides or iodides, and nucleophiles like amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or sulfoxides. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are often used.

    Reduction Reactions: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(tributylstannyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(tributylstannyl)thiazole-4-carboxylate in biological systems is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The aromaticity and electronic properties of the thiazole ring allow it to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Ethyl 2-(tributylstannyl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-tributylstannyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO2S.3C4H9.Sn/c1-2-9-6(8)5-3-10-4-7-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWFYRMBJKQPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO2SSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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